molecular formula C13H13NO2 B14388195 4-(1,3-Dioxolan-4-yl)-2-methylquinoline CAS No. 89587-04-2

4-(1,3-Dioxolan-4-yl)-2-methylquinoline

Cat. No.: B14388195
CAS No.: 89587-04-2
M. Wt: 215.25 g/mol
InChI Key: KJPNIEPOZBORMT-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-4-yl)-2-methylquinoline is an organic compound that features a quinoline core substituted with a 1,3-dioxolane ring and a methyl group. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of the 1,3-dioxolane ring adds unique chemical properties, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-4-yl)-2-methylquinoline typically involves the formation of the quinoline core followed by the introduction of the 1,3-dioxolane ring. One common method is the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base to form the quinoline core. The 1,3-dioxolane ring can be introduced through acetalization of an aldehyde or ketone with ethylene glycol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The use of continuous flow reactors and catalytic processes can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as using eco-friendly solvents and reagents, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-4-yl)-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,3-Dioxolan-4-yl)-2-methylquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-4-yl)-2-methylquinoline involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to enzyme active sites, modulating their activity and leading to therapeutic effects. The 1,3-dioxolane ring may enhance the compound’s solubility and stability, contributing to its overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dioxolan-4-yl)-2-methylquinoline is unique due to the combination of the quinoline core and the 1,3-dioxolane ring. This structure imparts distinct chemical properties, such as enhanced stability and solubility, making it valuable in various research and industrial applications .

Properties

CAS No.

89587-04-2

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

4-(1,3-dioxolan-4-yl)-2-methylquinoline

InChI

InChI=1S/C13H13NO2/c1-9-6-11(13-7-15-8-16-13)10-4-2-3-5-12(10)14-9/h2-6,13H,7-8H2,1H3

InChI Key

KJPNIEPOZBORMT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3COCO3

Origin of Product

United States

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